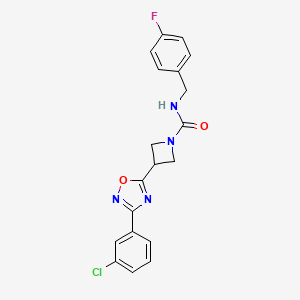

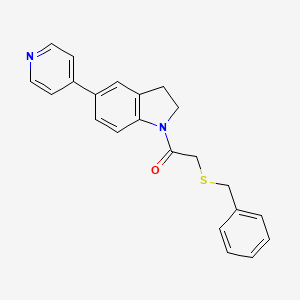

![molecular formula C8H9ClN2O2S B2402073 3-(Chlorométhyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxyde CAS No. 332186-46-6](/img/structure/B2402073.png)

3-(Chlorométhyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .

Synthesis Analysis

A series of novel 1,2,4-thiadiazine 1,1-dioxides were synthesized by condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The synthesis of novel carbimidate-derived 1,2,4-benzothiadiazine 1,1-dioxides and 1,2,4-pyridothiadiazine 1,1-dioxides with different heterocyclic rings at the 3-position was also reported .Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide includes a sulfur atom adjacent to at least one ring nitrogen atom . Various functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity .Chemical Reactions Analysis

The preparation of 1,2,4-thiadiazinane 1,1-dioxides involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors .Applications De Recherche Scientifique

- Importance: Ces résultats suggèrent que les dérivés de 3-(Chlorométhyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxyde pourraient servir de candidats fongicides puissants .

- Résultats de la Recherche:

- Résultats de la Recherche:

- Résultats de la Recherche:

- Résultats de la Recherche:

Activité Fongicide

Inhibition de la Réductase d'Aldose

Propriétés Bactéricide et Fongicide

Activités Antituberculeuse et Anticancéreuse

Inhibition de PI3Kδ

Mécanisme D'action

Target of Action

The primary targets of 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels and AMPA receptors . These targets play a crucial role in regulating cellular functions such as insulin release and neuronal signaling .

Mode of Action

This compound acts as an activator of ATP-sensitive potassium channels . By opening these channels, it influences the membrane potential and cellular excitability, leading to the inhibition of insulin release . It also modulates AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .

Biochemical Pathways

The activation of ATP-sensitive potassium channels and modulation of AMPA receptors by this compound affects several biochemical pathways. These include the regulation of insulin secretion, neuronal excitability, and potentially other pathways related to cardiovascular and hypertensive effects .

Pharmacokinetics

The compound’s effectiveness at certain concentrations suggests it has sufficient bioavailability .

Result of Action

The activation of ATP-sensitive potassium channels by this compound leads to the inhibition of insulin release . Its modulation of AMPA receptors could have effects on neuronal signaling, but the specific molecular and cellular effects require further investigation .

Analyse Biochimique

Biochemical Properties

This compound has been reported to interact with various enzymes and proteins, contributing to its biochemical activity . For instance, it has been evaluated as a KATP channel activator, influencing the function of both pancreatic endocrine tissue and vascular smooth muscle tissue . The 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has also been associated with the inhibition of insulin release from rat pancreatic B cells .

Cellular Effects

The effects of 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide on cellular processes are diverse. It has been reported to have an impact on cell signaling pathways and gene expression . For example, it has been associated with the activation of KATP channels, which can influence various cellular functions .

Molecular Mechanism

The molecular mechanism of action of 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with biomolecules and changes in gene expression . It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide vary with different dosages in animal models

Metabolic Pathways

Propriétés

IUPAC Name |

3-(chloromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c9-5-8-10-6-3-1-2-4-7(6)14(12,13)11-8/h1-4,8,10-11H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBMFUGAWHAZDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(NS2(=O)=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

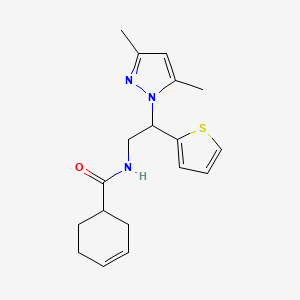

![N-(4-bromophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2401992.png)

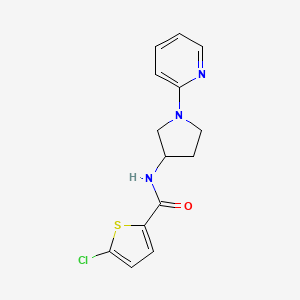

![4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2401994.png)

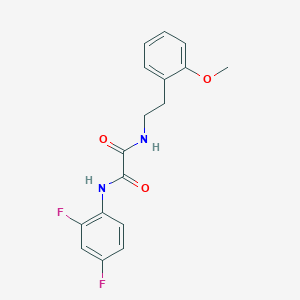

![N-Ethyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]but-2-ynamide](/img/structure/B2401999.png)

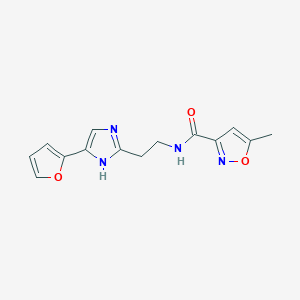

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2402000.png)

![N-[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2402004.png)

![7-chloro-3-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

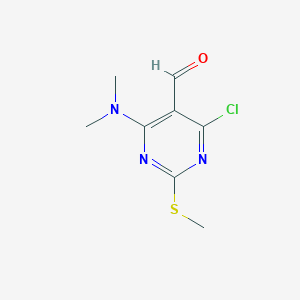

![3,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2402010.png)